molecular formula C20H19NO4S B11681986 ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethylthiophene-3-carboxylate

ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11681986
M. Wt: 369.4 g/mol
InChI Key: CQXYOPRZDXDBTJ-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of an indene moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts acylation reaction followed by cyclization.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indene or thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

ETHYL 2-{[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: Its properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which ETHYL 2-{[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-{[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE shares similarities with other indene and thiophene derivatives, such as:
    • ETHYL 2-{[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]AMINO}-THIOPHENE-3-CARBOXYLATE
    • ETHYL 2-{[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]AMINO}-4,5-DIMETHYLTHIOPHENE-2-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-{[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]AMINO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the resulting properties

Properties

Molecular Formula

C20H19NO4S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 2-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H19NO4S/c1-5-25-20(24)15-10(2)12(4)26-19(15)21-11(3)16-17(22)13-8-6-7-9-14(13)18(16)23/h6-9,22H,5H2,1-4H3/b21-11+

InChI Key

CQXYOPRZDXDBTJ-SRZZPIQSSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)/N=C(\C)/C2=C(C3=CC=CC=C3C2=O)O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N=C(C)C2=C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.